Corynecin IV
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Overview
Description
Corynecin IV is a naturally-occurring compound that belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines. It was first isolated from the bacterium Corynebacterium hydrocarboclastus in 1972 . This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, although it is less potent than chloramphenicol .
Mechanism of Action
Target of Action
Corynecin IV is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It is active against both Gram-positive and Gram-negative bacteria . Although less potent than chloramphenicol, this compound shows a similar species selectivity .
Biochemical Pathways
The biosynthesis of this compound involves the incorporation of amino acids such as threonine, homoserine, and methionine into the propionyl group of Corynecin II . α-Ketobutyric acid also shows a similar effect . This suggests that this compound may affect the metabolic pathways involving these amino acids.
Pharmacokinetics
It is known that this compound is soluble in ethanol, methanol, dmf, and dmso . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is its antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria , suggesting that it can disrupt a broad range of bacterial species.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the presence of these solvents in the environment could affect its action, efficacy, and stability
Biochemical Analysis
Cellular Effects
It is known that Corynecin IV is active against both Gram-positive and Gram-negative bacteria , suggesting it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its similarity to chloramphenicol, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Corynecin IV is typically isolated from cultures of Corynebacterium hydrocarboclastus. The bacterium is grown on a medium where n-paraffin serves as the sole carbon source . The isolation process involves the use of preparative thin-layer chromatography (TLC) with ethyl acetate as the developing solvent . The compound can be further purified using silica gel column chromatography .
Chemical Reactions Analysis
Corynecin IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Substitution reactions can occur at the acyl and nitrophenylpropylamine groups.
Common reagents used in these reactions include acetic acid, n-butanol, and methanolic hydrochloride . Major products formed from these reactions include various acyl derivatives and nitrophenylpropylamine derivatives .
Scientific Research Applications
Corynecin IV has several scientific research applications:
Comparison with Similar Compounds
These compounds share structural similarities with chloramphenicol but differ in their acyl and nitrophenylpropylamine groups . Corynecin IV is unique due to its specific acyl group and its selective antibacterial activity .
Similar compounds include:
Chloramphenicol: A well-known antibiotic with a similar mechanism of action but higher potency.
Corynecin I, II, III, and V: Other members of the corynecin complex with varying structures and antibacterial activities.
Properties
IUPAC Name |
[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRQNWQWGITGRM-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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